molecular formula C18H28N4O5S B2722855 3-Cyclopropyl-1-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097867-07-5

3-Cyclopropyl-1-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No. B2722855
CAS RN: 2097867-07-5
M. Wt: 412.51
InChI Key: GQCBAPTWMPHMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-Cyclopropyl-1-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione” is a complex organic molecule with several functional groups . It contains a cyclopropyl group, a piperidine ring, a methanesulfonyl group, and an imidazolidine-2,4-dione group .


Molecular Structure Analysis

The molecule contains several cyclic structures, including a cyclopropyl ring and a piperidine ring . These rings can have different conformations . The molecule also contains several functional groups, which can participate in various chemical reactions .


Chemical Reactions Analysis

The functional groups in the molecule can undergo various chemical reactions. For example, the methanesulfonyl group is a good leaving group and can participate in substitution reactions . The piperidine ring can act as a base or a nucleophile in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure and the functional groups it contains. For example, the presence of polar functional groups could make the compound soluble in polar solvents .

Scientific Research Applications

Organic Synthesis Applications

A crucial aspect of the research involving "3-Cyclopropyl-1-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione" relates to its utility in organic synthesis, particularly in the synthesis of complex molecular structures. For instance, the compound serves as a key intermediate in the development of novel synthetic pathways. It facilitates the chemoselective N-alkylation leading to imides, which, upon reduction and cyclization, yield diverse molecular frameworks (J. Parihar & M. Ramana, 2003). Additionally, its involvement in cyclocondensation reactions to produce imidazolidine-2,4-diones showcases its versatility in synthesizing heterocyclic compounds with potential biological activities (V. B. Sokolov et al., 2013).

Pharmacological Studies

In pharmacological research, this compound has been characterized as a peripherally restricted cannabinoid CB2 receptor agonist, indicating its potential therapeutic applications in mitigating cisplatin-induced nephrotoxicity without central nervous system side effects. This specificity towards CB2 receptors suggests its utility in developing treatments for conditions where modulation of the endocannabinoid system is beneficial, without the psychoactive effects associated with CB1 receptor activation (P. Mukhopadhyay et al., 2016).

Development of Novel Compounds

Research also focuses on the synthesis of derivatives and analogs of "3-Cyclopropyl-1-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione" to explore their biological activities. For example, the synthesis and evaluation of piperazine-2,6-dione derivatives for anticancer activity highlight the compound's role as a scaffold in medicinal chemistry, aiming to discover new therapeutic agents (Sandeep Kumar et al., 2013). This reflects the broader trend of utilizing complex heterocyclic compounds in drug discovery processes to address various health conditions.

properties

IUPAC Name

3-cyclopropyl-1-[1-(1-methylsulfonylpiperidine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O5S/c1-28(26,27)20-10-4-13(5-11-20)17(24)19-8-6-14(7-9-19)21-12-16(23)22(18(21)25)15-2-3-15/h13-15H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCBAPTWMPHMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-1-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

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